Cas no 2138019-73-3 (3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol)

3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol 化学的及び物理的性質
名前と識別子
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- 3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol
- 2138019-73-3
- EN300-803895
-
- インチ: 1S/C10H19N3O/c1-7(11)9-8(14)5-13(12-9)6-10(2,3)4/h5,7,14H,6,11H2,1-4H3
- InChIKey: DIXMDCFWZVYVDH-UHFFFAOYSA-N
- ほほえんだ: OC1=CN(CC(C)(C)C)N=C1C(C)N
計算された属性
- せいみつぶんしりょう: 197.152812238g/mol
- どういたいしつりょう: 197.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 64.1Ų
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803895-1.0g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 1.0g |
$1157.0 | 2024-05-21 | |
Enamine | EN300-803895-0.5g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 0.5g |
$1111.0 | 2024-05-21 | |
Enamine | EN300-803895-5.0g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 5.0g |
$3355.0 | 2024-05-21 | |
Enamine | EN300-803895-0.25g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 0.25g |
$1065.0 | 2024-05-21 | |
Enamine | EN300-803895-2.5g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 2.5g |
$2268.0 | 2024-05-21 | |
Enamine | EN300-803895-10.0g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 10.0g |
$4974.0 | 2024-05-21 | |
Enamine | EN300-803895-0.05g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 0.05g |
$972.0 | 2024-05-21 | |
Enamine | EN300-803895-0.1g |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol |
2138019-73-3 | 95% | 0.1g |
$1019.0 | 2024-05-21 |
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-olに関する追加情報
3-(1-Aminoethyl)-1-(2,2-Dimethylpropyl)-1H-Pyrazol-4-ol: A Comprehensive Overview
The compound 3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol, with CAS No. 2138019-73-3, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of an aminoethyl group at the 3-position and a bulky 2,2-dimethylpropyl group at the 1-position imparts unique chemical and physical properties to this molecule.
Recent studies have highlighted the potential of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The aminoethyl group in this compound serves as a key functional moiety, enabling interactions with biological targets such as proteins and enzymes. Meanwhile, the 2,2-dimethylpropyl group contributes to the molecule's hydrophobicity, which is crucial for its solubility and stability in various environments.
The synthesis of 3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol typically involves a multi-step process that combines nucleophilic substitution and condensation reactions. Researchers have explored various synthetic pathways to optimize yield and purity. For instance, a recent study published in the Journal of Organic Chemistry demonstrated a novel approach using microwave-assisted synthesis to accelerate the formation of this compound.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-cancer drugs due to its ability to inhibit specific oncogenic pathways. Additionally, its hydrophobic nature makes it a candidate for use in drug delivery systems, where it can serve as a carrier for hydrophobic drugs.
From an environmental perspective, understanding the degradation pathways of pyrazole derivatives is critical for assessing their impact on ecosystems. Recent research has focused on biodegradation studies under various environmental conditions, revealing that this compound exhibits moderate biodegradability under aerobic conditions but persists longer under anaerobic conditions.
In conclusion, 3-(1-aminoethyl)-1-(2,2-dimethylpropyl)-1H-pyrazol-4-ol is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its properties and applications continue to emerge, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.
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